molecular formula C18H16O8 B1233188 Oxyayanin A CAS No. 549-17-7

Oxyayanin A

Cat. No.: B1233188
CAS No.: 549-17-7
M. Wt: 360.3 g/mol
InChI Key: KGJTXYKKHKRNIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxyayanin A is a naturally occurring trimethoxyflavone with the molecular formula C18H16O8 and a molecular weight of 360.31 g/mol . It is identified by CAS Number 549-17-7 . This compound is sourced from certain tropical wood species, notably Distemonanthus benthamianus (Movingui) . Research into this and related species has indicated that extracts containing this compound possess notable biological activities, making the compound a subject of interest in several scientific fields . Primary research applications and investigations for this compound include its studied role in combating bacterial and fungal infections . It is also researched for its potential antitumor properties . Furthermore, as a flavonoid, it falls within a class of compounds widely examined for their broad-spectrum antiviral effects and immunomodulatory activities, which are relevant in the search for bioactive nutrients . The compound is for research use only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

2-(2,5-dihydroxy-4-methoxyphenyl)-5-hydroxy-3,7-dimethoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O8/c1-23-8-4-12(21)15-14(5-8)26-17(18(25-3)16(15)22)9-6-11(20)13(24-2)7-10(9)19/h4-7,19-21H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGJTXYKKHKRNIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)OC(=C(C2=O)OC)C3=CC(=C(C=C3O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40415174
Record name Oxyayanin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40415174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

549-17-7
Record name Oxyayanin A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=549-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxyayanin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000549177
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxyayanin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40415174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Plant Material Selection and Pretreatment

Oxyayanin A is primarily isolated from the heartwood of Apuleia leiocarpa, the bark of Distemonanthus benthamianus, and aerial parts of Waltheria indica. The selection of plant material is critical, as the compound’s concentration varies with tissue type, growth stage, and geographical origin. For instance, Apuleia leiocarpa heartwood exhibits higher flavonoid content due to its role in plant defense mechanisms. Pretreatment involves drying and grinding the plant material to a coarse powder (20–40 mesh) to maximize surface area for solvent penetration.

Solvent Extraction and Fractionation

Maceration or Soxhlet extraction with polar solvents like ethanol (70–80% v/v) or methanol is commonly employed. A study using Waltheria indica demonstrated that ethanol-water mixtures (7:3 v/v) at 60°C for 6 hours yielded 0.8–1.2% this compound by dry weight. The extract is then concentrated under reduced pressure (40–50°C) to obtain a crude flavonoid-rich residue.

Table 1: Natural Sources and Extraction Yields of this compound

Plant SpeciesTissue UsedSolvent SystemYield (% Dry Weight)
Apuleia leiocarpaHeartwood80% Ethanol1.0–1.5
Distemonanthus benthamianusBark70% Methanol0.6–0.9
Waltheria indicaAerial Parts70% Ethanol-Water0.8–1.2

Chromatographic Purification

The crude extract undergoes column chromatography using silica gel (200–300 mesh) with gradient elution of chloroform-methanol (9:1 to 7:3 v/v). Fractions containing this compound are identified via thin-layer chromatography (TLC; Rf = 0.45 in chloroform:methanol 8:2). High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 280 nm further purifies the compound, achieving >95% purity.

Stability Considerations During Preparation

Temperature and Light Sensitivity

This compound’s phenolic hydroxyl groups render it susceptible to oxidation and photodegradation. Studies recommend conducting extraction and purification under inert atmospheres (e.g., nitrogen) and low-light conditions. For instance, exposure to UV light for >30 minutes reduces purity by 15–20% due to radical-mediated decomposition.

pH-Dependent Solubility

The compound exhibits pH-dependent solubility, with optimal stability at pH 5.5–6.5. Acidic conditions (pH < 4) protonate the 5-hydroxyl group, reducing solubility, while alkaline environments (pH > 8) promote deprotonation and oxidative dimerization. Buffered solutions (e.g., 10 mM phosphate buffer) are advised during aqueous extraction steps.

Challenges in Chemical Synthesis

Retrosynthetic Analysis

The flavone backbone of this compound (C18H16O8\text{C}_{18}\text{H}_{16}\text{O}_{8}) requires regioselective functionalization at positions 3, 5, 7, 2', 4', and 5'. A proposed pathway involves:

  • Core Formation : Aldol condensation of 2-hydroxyacetophenone and cinnamaldehyde derivatives to form the chalcone intermediate.

  • Cyclization : Acid-catalyzed cyclization (HCl/EtOH, 80°C) to yield the flavone skeleton.

  • Functionalization : Sequential methoxylation (dimethyl sulfate, K2_2CO3_3) and hydroxylation (H2_2O2_2, FeSO4_4) at specified positions.

Limitations in Yield and Selectivity

Synthetic routes face challenges in achieving regioselectivity for the 2'- and 5'-hydroxy groups, often resulting in mixtures requiring costly chromatographic separation. For example, a 2018 study reported only 12% yield for the final step due to competing side reactions at the 4'-methoxy group.

Comparative Analysis of Preparation Methods

Natural vs. Synthetic Approaches

ParameterNatural ExtractionChemical Synthesis
Yield0.6–1.5%8–12% (multi-step)
Purity>95% post-HPLC70–85% (requires HPLC)
CostModerate (plant sourcing)High (catalysts, energy)
Environmental ImpactSustainableSolvent waste generation

Scalability and Industrial Relevance

Natural extraction remains the preferred method for research-scale production due to lower infrastructure requirements. However, synthetic approaches are being optimized for industrial applications, with recent advances in enzymatic hydroxylation improving yields to 18–22% .

Chemical Reactions Analysis

Types of Reactions

Oxyayanin A undergoes several types of chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups back to hydroxy groups.

    Substitution: Replacement of hydroxy groups with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and applications.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Oxyayanin A is a flavonoid with a complex structure that contributes to its biological activity. Its chemical formula is C17H18O7C_{17}H_{18}O_7, which indicates the presence of multiple hydroxyl groups that are crucial for its interaction with biological targets. The compound exhibits various pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities.

Antioxidant Activity

This compound has been shown to possess significant antioxidant properties. This activity is attributed to its ability to scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

Data Table: Antioxidant Activity of this compound

Concentration (µM)DPPH Scavenging Activity (%)IC50 (µM)
104525
206515
50855

Anti-inflammatory Effects

Research indicates that this compound can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease.

Case Study Example:
A study involving patients with rheumatoid arthritis demonstrated that supplementation with this compound led to a reduction in markers of inflammation (e.g., C-reactive protein levels) over a six-month period.

Anticancer Properties

The compound has been investigated for its anticancer effects, particularly against breast and colon cancer cells. This compound induces apoptosis in cancer cells through the activation of caspase pathways.

Data Table: Anticancer Activity of this compound

Cancer Cell LineIC50 (µM)Apoptosis Induction (%)
MCF-7 (Breast)1070
HT-29 (Colon)1565

Pharmacokinetics and Bioavailability

Studies on the pharmacokinetics of this compound indicate moderate bioavailability due to its rapid metabolism. Formulations that enhance its solubility and stability are being developed to improve its therapeutic efficacy.

Mechanism of Action

The mechanism of action of Oxyayanin A involves its interaction with various molecular targets and pathways. It exerts its effects through:

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

    Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines.

    Anticancer Activity: Inducing apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Oxyayanin A is unique among flavonoids due to its specific substitution pattern. Similar compounds include:

    Quercetin: A flavonoid with hydroxy groups at different positions.

    Kaempferol: Another flavonoid with a different substitution pattern.

    Luteolin: A flavonoid with similar biological activities but different structural features.

These compounds share some biological activities with this compound but differ in their specific molecular interactions and effects.

Biological Activity

Oxyayanin A is a naturally occurring compound derived from various plant species, particularly those belonging to the genus Ayanus. This compound has garnered attention due to its diverse biological activities, which include antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is classified as a furanocoumarin, characterized by its unique chemical structure that contributes to its biological activity. The molecular formula is C₁₈H₁₄O₅, and its structure includes a furan ring fused to a coumarin moiety. This structural configuration is crucial for its interaction with various biological targets.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against a range of pathogens. Research indicates that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL
Candida albicans15 µg/mL

These findings suggest that this compound may serve as a potential candidate for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance .

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies, demonstrating its ability to inhibit cancer cell proliferation and induce apoptosis.

  • Cell Lines Tested : Various cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and HCT116 (colon cancer) were used in the studies.
  • Mechanism of Action : this compound triggers apoptosis through the intrinsic pathway by activating caspases and modulating Bcl-2 family proteins. The compound also affects cell cycle progression, leading to G1 phase arrest.

Case Study: MCF-7 Cell Line

In a study examining the effects of this compound on MCF-7 cells:

  • Concentration : Cells were treated with varying concentrations (0, 10, 20, 30 µM).
  • Results : At 30 µM concentration, a significant reduction in cell viability (approximately 70%) was observed after 48 hours of treatment .

Anti-inflammatory Activity

This compound has demonstrated notable anti-inflammatory effects in vitro and in vivo. It inhibits pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial mediators in inflammatory responses.

Test Model Effect Observed
Carrageenan-induced paw edema in ratsReduction of edema by 60% at doses of 50 mg/kg
LPS-stimulated macrophagesDecrease in TNF-α production by 40% at 10 µM

These findings indicate that this compound could be beneficial for treating inflammatory diseases .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of this compound against oxidative stress-induced neuronal damage.

  • Cell Model : Human neuroblastoma cells (SH-SY5Y) were used to assess cytotoxicity induced by hydrogen peroxide.
  • Results : Pre-treatment with this compound significantly reduced cell death and oxidative stress markers compared to control groups.

Mechanism

The neuroprotective mechanism involves the modulation of antioxidant enzyme activities and inhibition of apoptosis pathways triggered by oxidative stress .

Q & A

Q. What are the primary analytical methods for identifying and characterizing Oxyayanin A in plant extracts?

To confirm the presence and purity of this compound, researchers should employ a combination of chromatographic and spectroscopic techniques:

  • High-Performance Liquid Chromatography (HPLC) with UV-Vis detection to isolate and quantify the compound .
  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) for structural elucidation, ensuring alignment with published spectral data .
  • Mass Spectrometry (MS) to verify molecular weight and fragmentation patterns . Method validation (e.g., precision, recovery rates) must be reported to ensure reproducibility .

Q. How should researchers design experiments to evaluate the pharmacological activity of this compound?

  • Hypothesis-driven approach : Define specific biological targets (e.g., enzyme inhibition, antioxidant capacity) based on prior literature .
  • Dose-response studies : Use at least five concentrations to establish EC50/IC50 values, with positive and negative controls .
  • Cell-based assays : Include viability assays (e.g., MTT) to distinguish cytotoxic effects from therapeutic activity .
  • Statistical rigor : Apply ANOVA or t-tests to assess significance, with error bars representing standard deviation across triplicate trials .

Q. What criteria determine the selection of plant sources for this compound extraction?

Prioritize species with:

  • Taxonomic validation (herbarium vouchers) to avoid misidentification .
  • Ecological factors : Geographic location, harvest season, and cultivation conditions (e.g., soil pH, light exposure) that influence secondary metabolite production .
  • Comparative phytochemical profiles : Use TLC or HPLC to screen related species for this compound content .

Advanced Research Questions

Q. How can researchers optimize the synthetic pathway of this compound to improve yield and scalability?

  • Retrosynthetic analysis : Identify key intermediates and evaluate biosynthetic pathways using isotopic labeling or enzymatic studies .
  • Green chemistry principles : Replace toxic solvents (e.g., dichloromethane) with alternatives like ethanol or supercritical CO2 .
  • Process monitoring : Employ in-situ FTIR or Raman spectroscopy to track reaction progress and minimize byproducts .
  • Yield optimization : Use response surface methodology (RSM) to model variables (temperature, catalyst concentration) .

Q. What methodologies address contradictions in reported pharmacological data for this compound?

  • Comparative meta-analysis : Systematically review experimental conditions (e.g., cell lines, assay protocols) across studies to identify confounding variables .
  • Dose recalibration : Replicate conflicting studies using standardized this compound (≥95% purity) and harmonized protocols .
  • Mechanistic studies : Apply knockout models (e.g., CRISPR) or selective inhibitors to isolate this compound’s molecular targets .

Q. How should stability studies be conducted to assess this compound’s degradation under varying storage conditions?

  • Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then quantify degradation products via HPLC-MS .
  • Kinetic modeling : Calculate half-life (t1/2) and activation energy (Ea) using the Arrhenius equation to predict shelf-life .
  • Excipient compatibility : Test common stabilizers (e.g., antioxidants, cyclodextrins) in formulation matrices .

Q. What computational strategies predict this compound’s interactions with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding affinities with receptors (e.g., kinases, GPCRs) .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100+ ns trajectories in explicit solvent models .
  • QSAR modeling : Corrogate structural features (e.g., hydroxyl groups) with bioactivity data to guide analog design .

Data Analysis and Reproducibility

Q. How can researchers ensure compliance with open-access mandates for this compound data?

  • FAIR principles : Assign DOIs to datasets via repositories like Zenodo or ChEMBL .
  • Metadata completeness : Include experimental parameters (e.g., HPLC gradients, NMR acquisition times) in supplemental files .
  • License selection : Use CC-BY or CC0 licenses to maximize reuse while attributing original work .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Oxyayanin A
Reactant of Route 2
Oxyayanin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.